molecular formula C15H12ClFN2O4 B5151399 N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B5151399
M. Wt: 338.72 g/mol
InChI Key: WZNKBLIOAZXXAS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, fluoro, ethoxy, and nitro groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the substituted benzamide with 3-chloro-4-fluoroaniline under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and anilines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O4/c1-2-23-14-6-3-9(7-13(14)19(21)22)15(20)18-10-4-5-12(17)11(16)8-10/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNKBLIOAZXXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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